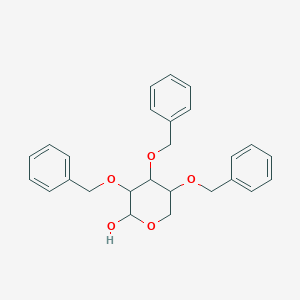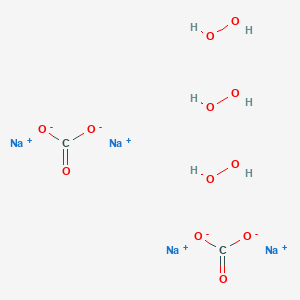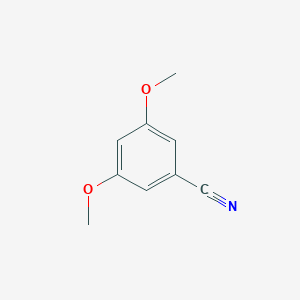
Tris(2,4,4-trimethylpentyl)aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,4,4-trimethylpentyl)aluminium, also known as TMA or TMA-3, is an organoaluminium compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA is a highly reactive compound that can be synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of Tris(2,4,4-trimethylpentyl)aluminium is not fully understood, but it is believed to react with various organic compounds through nucleophilic addition reactions. Tris(2,4,4-trimethylpentyl)aluminium can also act as a Lewis acid, accepting electron pairs from other molecules.
生化学的および生理学的効果
Tris(2,4,4-trimethylpentyl)aluminium has been studied for its biochemical and physiological effects, including its potential toxicity. It has been found to be toxic to cells in vitro and has been shown to induce apoptosis in various cell lines. Tris(2,4,4-trimethylpentyl)aluminium has also been found to be toxic to aquatic organisms, including fish and crustaceans.
実験室実験の利点と制限
Tris(2,4,4-trimethylpentyl)aluminium has several advantages for use in laboratory experiments, including its high reactivity and versatility in organic synthesis. However, Tris(2,4,4-trimethylpentyl)aluminium is also highly reactive and can be dangerous if not handled properly. It is also a relatively expensive compound, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on Tris(2,4,4-trimethylpentyl)aluminium, including its potential use as a catalyst for various reactions and its use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium could also be studied further for its potential toxicity and environmental impact. Further research could also explore the use of Tris(2,4,4-trimethylpentyl)aluminium in the development of new materials and technologies.
In conclusion, Tris(2,4,4-trimethylpentyl)aluminium is a highly reactive and versatile organoaluminium compound that has potential applications in organic synthesis and as a catalyst for various reactions. While it has been studied extensively for its biochemical and physiological effects, more research is needed to fully understand its mechanisms of action and potential applications.
合成法
Tris(2,4,4-trimethylpentyl)aluminium can be synthesized through various methods, including the reaction of trimethylaluminium with 2,4,4-trimethylpentene or the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide. The latter method is the most commonly used and involves the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide in anhydrous diethyl ether.
科学的研究の応用
Tris(2,4,4-trimethylpentyl)aluminium has been studied extensively for its potential applications in organic synthesis and as a catalyst for various reactions. It has also been studied for its potential use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium has been found to be highly reactive and can react with various organic compounds, making it a versatile compound for use in organic synthesis.
特性
CAS番号 |
16216-31-2 |
|---|---|
製品名 |
Tris(2,4,4-trimethylpentyl)aluminium |
分子式 |
C24H51Al |
分子量 |
366.6 g/mol |
IUPAC名 |
tris(2,4,4-trimethylpentyl)alumane |
InChI |
InChI=1S/3C8H17.Al/c3*1-7(2)6-8(3,4)5;/h3*7H,1,6H2,2-5H3; |
InChIキー |
XZIKSWMNFLIAQP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
正規SMILES |
CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
その他のCAS番号 |
16216-31-2 |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



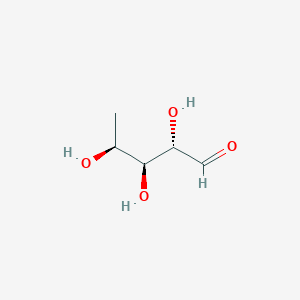
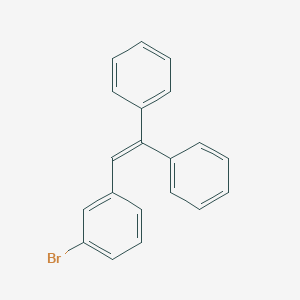
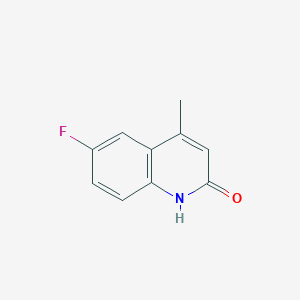
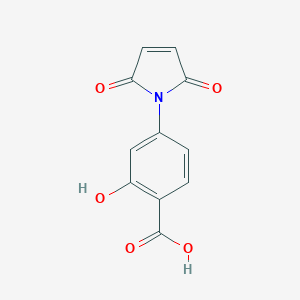
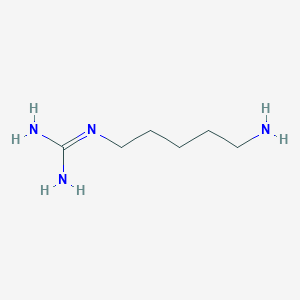
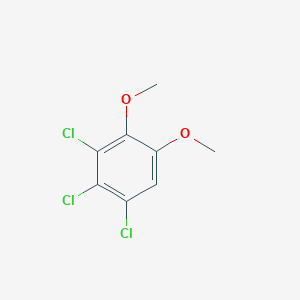
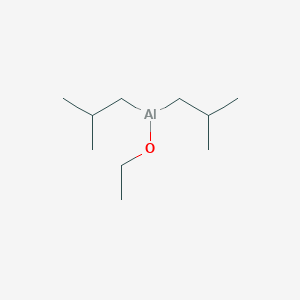
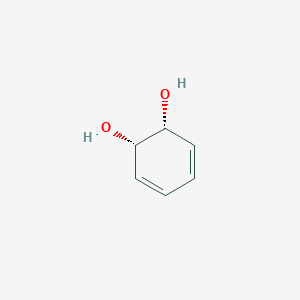
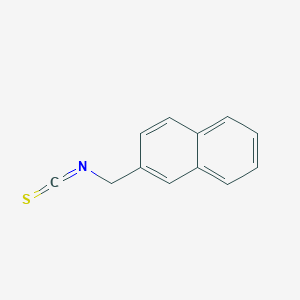
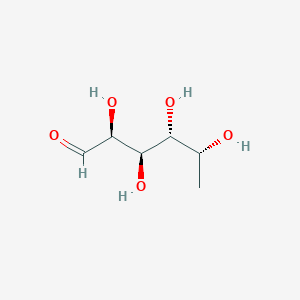
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
